2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-9(12)7-10(13-8)3-5-11(2)6-4-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODDNJQTVFMGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC2(O1)CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context and Significance of Spirocyclic Systems in Chemical Research
Spirocycles are bicyclic molecular structures distinguished by a single, shared atom connecting two rings. bldpharm.com This unique spiro-junction imparts a rigid, three-dimensional geometry that sets them apart from more common flat, aromatic systems. researchgate.net The increasing interest in these sp³-rich structures in drug discovery is driven by several key advantages they offer in the design of bioactive molecules. nih.govnih.gov
One of the primary benefits of incorporating a spirocyclic scaffold is the enhancement of a molecule's three-dimensionality. bldpharm.com This spatial complexity can lead to more precise interactions with the three-dimensional binding sites of biological targets like proteins and enzymes, potentially improving both potency and selectivity. nih.govacs.org Furthermore, the rigidity of spirocycles can lock a molecule into a bioactive conformation, which is favorable for binding affinity. researchgate.net
From a physicochemical standpoint, spiro-containing systems can favorably modulate properties crucial for a compound's success as a drug candidate. bldpharm.comnih.gov Research has shown that increasing the fraction of sp³-hybridized carbons (a measure known as Fsp³) in a molecule correlates with a higher probability of success in clinical trials. bldpharm.com Spirocycles inherently increase the Fsp³ value and can be used to optimize parameters such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.comresearchgate.net Their unique structures also offer opportunities to explore novel chemical space and secure intellectual property. researchgate.net
Rationale for Researching the 2,8 Dimethyl 1 Oxa 8 Azaspiro 4.5 Decan 3 One Scaffold and Its Analogs
Retrosynthetic Analysis of the this compound Skeleton
A retrosynthetic analysis of the this compound skeleton reveals several logical disconnection points that can inform a forward synthesis. The core structure is a spirocyclic system containing a lactone (or, more accurately, a γ-lactam analog where the ester oxygen is replaced by a nitrogen, though in this case it is a γ-lactone fused to a piperidine (B6355638) ring) and a piperidine ring sharing a spirocyclic carbon.
The primary disconnection can be made at the C-O bond of the tetrahydrofuranone ring, which is an ester linkage. This leads to a hydroxy carboxylic acid precursor. A further disconnection of the C-C bond forming the spirocenter can be envisioned, which would arise from the addition of a nucleophile to a ketone.
A more practical and commonly employed retrosynthetic approach involves disconnecting the C-O and C-C bonds of the lactone ring simultaneously. This leads back to a key intermediate: a substituted 1-methyl-4-piperidone (B142233) derivative. This precursor would already contain the piperidine ring and the necessary functionality at the 4-position to construct the second, oxygen-containing ring. This strategy simplifies the synthesis by building upon a readily available or easily synthesizable piperidine core. The formation of the spirocyclic junction can then be achieved through an intramolecular cyclization.
Established Synthetic Routes to this compound and its Derivatives
Several synthetic strategies have been successfully employed to construct the this compound framework and its analogs. These methods often leverage well-established organic reactions tailored for the specific challenges of creating a spirocyclic system.
Spirocyclization Reactions for Oxa-Azaspiro[4.5]decane Formation
The formation of the 1-oxa-8-azaspiro[4.5]decane skeleton is often achieved through a key spirocyclization step. A prominent example is the synthesis of this compound itself, which relies on the intramolecular cyclization of a suitable precursor derived from 1-methyl-4-piperidone. nih.gov This approach involves the creation of a tertiary alcohol at the 4-position of the piperidine ring, which then undergoes a cyclization to form the spirocyclic lactone. The reaction is typically acid-catalyzed, promoting the intramolecular attack of the hydroxyl group onto an activated carboxylic acid derivative.
Michael Addition Strategies in Spiroketone Synthesis
Michael addition reactions have proven to be a valuable tool in the synthesis of related spirocyclic systems. For instance, in the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, a key step involves the Michael addition of a nucleophile, such as hydroxyurea (B1673989) or methylhydrazine, to an α,β-unsaturated ester. nih.gov This conjugate addition is then followed by a cyclization reaction to form the spirocyclic lactam. This strategy allows for the construction of the heterocyclic ring containing the carbonyl group and sets the stage for the formation of the spirocenter. While not a direct synthesis of the title compound, this methodology highlights the utility of Michael additions in assembling the core structure of oxa-azaspiro[4.5]decanes.
Multi-Component and One-Pot Reaction Approaches
While specific multi-component or one-pot reactions for the direct synthesis of this compound are not extensively documented in the literature, the general principles of these efficient synthetic strategies are applicable to the construction of spirocyclic frameworks. Such approaches aim to combine multiple starting materials in a single reaction vessel to form a complex product in a sequential and controlled manner, thereby increasing efficiency and reducing waste. The development of a one-pot synthesis for this particular spirocycle would likely involve the in-situ generation of a key intermediate, such as the substituted piperidone derivative, followed by a subsequent cyclization step without the need for isolation of intermediates.
Atom-Transfer Radical Cyclization Techniques for Spiro Ring Systems
Atom-transfer radical cyclization (ATRC) is a powerful method for the formation of cyclic and spirocyclic compounds. This technique involves the generation of a radical species that then undergoes an intramolecular cyclization onto a double or triple bond. While the direct application of ATRC to the synthesis of this compound has not been specifically reported, the methodology offers a potential pathway. A hypothetical route could involve a precursor containing an N-allyl group and an appropriately positioned radical precursor on the piperidine ring. The radical cyclization would then form the new carbon-carbon bond of the spirocyclic system. This approach is particularly useful for creating sterically congested quaternary carbon centers, a key feature of spirocycles.
Synthesis via Intermediates from 1-Methyl-4-piperidone
The most well-documented and practical synthesis of this compound utilizes intermediates derived from 1-methyl-4-piperidone. nih.gov This approach underscores the importance of this starting material in building the core piperidine structure of the target molecule.
The synthesis commences with the reaction of 1-methyl-4-piperidone with ethyl 2-bromopropionate in the presence of zinc metal (a Reformatsky-type reaction). This step introduces the necessary carbon framework at the 4-position of the piperidine ring, creating a β-hydroxy ester. The subsequent hydrolysis of the ester group to the corresponding carboxylic acid, followed by an acid-catalyzed lactonization, leads to the formation of the desired spirocyclic product, this compound. nih.gov
| Step | Reactants | Reagents | Product |
| 1 | 1-Methyl-4-piperidone, Ethyl 2-bromopropionate | Zinc | Ethyl 3-(4-hydroxy-1-methylpiperidin-4-yl)butanoate |
| 2 | Ethyl 3-(4-hydroxy-1-methylpiperidin-4-yl)butanoate | Base (e.g., NaOH), then Acid (e.g., HCl) | 3-(4-Hydroxy-1-methylpiperidin-4-yl)butanoic acid |
| 3 | 3-(4-Hydroxy-1-methylpiperidin-4-yl)butanoic acid | Acid catalyst (e.g., p-toluenesulfonic acid) | This compound |
Stereoselective Synthesis and Chiral Resolution of Spiro Compounds
The three-dimensional structure of spirocyclic compounds is critical to their biological activity, making stereoselective synthesis and the separation of stereoisomers fundamental areas of research.
Diastereoselective and Enantioselective Synthetic Approaches
The enantioselective synthesis of spirocycles presents a significant challenge for organic chemists. Despite their unique three-dimensional properties and presence in numerous natural products, the difficulty in their enantioselective preparation has made them underrepresented in pharmaceutical libraries researchgate.net.
The synthesis of racemic this compound has been successfully achieved as part of broader studies into M1 muscarinic agonists. nih.gov However, specific literature detailing diastereoselective or enantioselective synthetic routes directly yielding chiral this compound is not extensively available. The development of such asymmetric methodologies is a continuing area of interest in organic synthesis, with organocatalysis emerging as a particularly promising field for these transformations. researchgate.net General strategies often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of key bond-forming reactions that establish the spirocyclic core.
Optical Resolution Methods for Separating Stereoisomers
Given the synthesis of racemic mixtures, optical resolution is a crucial step to isolate and evaluate individual enantiomers. For compounds structurally similar to this compound, such as its 2-ethyl analog (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one), optical resolution has been successfully performed, demonstrating that the separation of these stereoisomers is feasible. nih.gov
General and conventional methods are available for the resolution of spiro compound racemates. These techniques include:
High-Performance Liquid Chromatography (HPLC): Utilizing a suitable chiral stationary phase (chiral support) allows for the chromatographic separation of enantiomers from a racemic mixture. google.com
Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a suitable optically active acid or base. The resulting diastereomeric salts often have different solubilities, allowing them to be separated by fractional crystallization. google.com Subsequent removal of the resolving agent liberates the individual, optically pure enantiomers.
These established methods provide a clear pathway for the separation of the stereoisomers of this compound, enabling the study of the specific biological activities of each enantiomer.
Chemical Derivatization and Analog Generation of this compound
Systematic chemical modification of the this compound scaffold has been instrumental in exploring its structure-activity relationships, particularly as a muscarinic agonist. nih.gov Derivatization has primarily focused on the ketone at the C3 position.
Oxidation and Reduction Pathways of the Spiro Ketone
While extensive derivatization of the C3-ketone via nucleophilic addition has been reported, specific studies detailing the direct oxidation or reduction of this functional group in this compound are not prominent in the reviewed literature. Based on standard chemical principles, reduction of the ketone using common reducing agents like sodium borohydride (B1222165) would be expected to yield the corresponding secondary alcohol, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-ol. This transformation would introduce a new chiral center, resulting in a mixture of diastereomers. Further oxidation of the C3-ketone is not a typical pathway under standard conditions.
Nucleophilic and Electrophilic Substitution Reactions on the Spiro Framework
The ketone at the C3-position is a prime site for nucleophilic addition reactions, a strategy that has been effectively used to generate a variety of analogs. nih.gov These modifications have been crucial for probing receptor interactions and optimizing biological activity. Another key reaction is nucleophilic substitution on precursors to introduce specific functional groups or radiolabels. researchgate.net
Key derivatizations include:
Wittig Reaction: Conversion of the C3-ketone to a methylene (B1212753) group to produce the 3-methylene analogue. nih.gov
Thioacetalization: Reaction with dithiols to form 3-dithioketal analogues. nih.gov
Oxime Formation: Condensation with hydroxylamine (B1172632) or its derivatives to yield 3-oxime analogues. nih.govnih.gov
Nucleophilic Substitution: Introduction of radioisotopes, such as ¹⁸F, via nucleophilic substitution of a suitable leaving group (e.g., tosylate) on the spiro framework of related compounds. researchgate.net
| Reaction Type | Target Position | Reagent(s) | Product/Modification | Reference |
|---|---|---|---|---|
| Wittig Reaction | C3-Ketone | Methyltriphenylphosphonium bromide/n-BuLi | 3-Methylene analogue | nih.gov |
| Thioacetalization | C3-Ketone | 1,2-Ethanedithiol, BF₃·OEt₂ | 3-Dithioketal analogue | nih.gov |
| Oxime Formation | C3-Ketone | Hydroxylamine hydrochloride, Pyridine | 3-Oxime analogue | nih.gov |
| Oxime Ether Formation | C3-Ketone | O-(Carboxymethyl)hydroxylamine hemihydrochloride | (E)-(2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-ylidene)amino]oxyacetic acid | nih.gov |
| Nucleophilic Substitution | Alkyl Tosylate Precursor | [¹⁸F]Fluoride | ¹⁸F-Radiolabeled analogue | researchgate.net |
Functionalization for the Creation of Compound Libraries
The functionalization of this compound serves as a platform for the creation of compound libraries aimed at discovering novel therapeutic agents. Systematic modifications of the parent compound have led to the identification of derivatives with preferential affinity for M1 over M2 muscarinic receptors. nih.gov
For instance, a library of compounds was generated by modifying the C2 and C3 positions, leading to the synthesis of the 2-ethyl analogue, 3-methylene analogue, 3-dithioketal analogues, and a 3-oxime analogue. nih.gov Testing this library revealed that while the parent compound was non-selective, certain derivatives showed improved receptor selectivity and potent antiamnesic activity. nih.gov Similarly, the synthesis of related libraries, such as a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, was undertaken to further explore the structural requirements for M1 muscarinic agonism. nih.govdocumentsdelivered.com This approach, where a core scaffold is systematically decorated with different functional groups, is a cornerstone of modern medicinal chemistry for lead optimization and the development of new drug candidates.
Synthesis of Oxime and Hydrazone Analogs
The synthesis of oxime and hydrazone analogs of this compound represents a key chemical transformation of the ketone moiety, allowing for the exploration of structure-activity relationships. Research in this area has led to the successful preparation of an oxime derivative, which has demonstrated notable biological activity.
The 3-oxime analog of this compound has been synthesized and characterized. This derivative was part of a systematic modification of the parent compound aimed at investigating its potential as a muscarinic agonist. The synthesis of this oxime, identified as this compound oxime, is a crucial step in producing compounds with potentially enhanced receptor selectivity.
In studies of related 1-oxa-8-azaspiro[4.5]decane structures, the 3-oxime analog displayed a preferential affinity for M1 over M2 muscarinic receptors. This finding highlights the importance of modifying the 3-position of the spirocyclic core to achieve receptor subtype selectivity.
Detailed searches of the scientific literature did not yield specific examples or methodologies for the synthesis of hydrazone analogs of this compound.
Table 1: Synthesized Oxime Analog of this compound
| Compound Name | Molecular Formula | Starting Material | Key Reagents |
| This compound oxime | C₁₀H₁₈N₂O₂ | This compound | Hydroxylamine |
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial identification and subsequent structural confirmation of this compound. Each technique provides unique insights into the molecular framework.
For instance, in the ¹H NMR spectrum, one would anticipate distinct signals for the two methyl groups (at the C2 and N8 positions). The protons on the piperidine and tetrahydrofuranone rings would exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their connectivity and stereochemical relationships.
The ¹³C NMR spectrum would be expected to show characteristic resonances for the carbonyl carbon of the lactone, the spiro carbon, and the various methylene and methine carbons within the bicyclic system. The chemical shifts of these carbons would be indicative of their local electronic environment.
A comprehensive analysis of a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, revealed the following ¹³C NMR signals, which can serve as a reference for the types of resonances expected for a spirocyclic system mdpi.com:
| Assignment | Chemical Shift (δ) in ppm |
| CH₃ | 23.1 |
| C₇, C₉ | 28.5 |
| C₆, C₁₀ | 30.1 |
| C₈ | 41.5 |
| C₅ (Spiro) | 61.6 |
| C₂=O | 155.1 |
| C₄=O | 177.3 |
This interactive table showcases the ¹³C NMR data for a related spirocyclic compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₁₇NO₂. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing characteristic losses of small molecules that are indicative of the compound's architecture.
In a patent describing a related compound, ethyl 2-oxo-3-phenyl-1-oxa-3-azaspiro[4.5]decane-8-carboxylate, mass spectrometry was used to identify the protonated molecule [M+H]⁺ at an m/z of 304, confirming its molecular weight. google.com
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically observed in the range of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the methyl and methylene groups, and C-N and C-O stretching vibrations.
The IR spectrum of a similar spiro compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, displayed characteristic amide C=O stretches at 1764.6 cm⁻¹ and 1707.5 cm⁻¹, along with various C-H and C-N vibrations. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As this compound lacks extensive chromophores, it is not expected to exhibit strong absorption in the UV-Vis region.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. In a seminal study by Ishiwata et al. (1995), the absolute configuration of a closely related compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S through X-ray crystal structure analysis. nih.gov This finding was crucial for establishing structure-activity relationships within this class of compounds. nih.gov A similar approach would be invaluable for unequivocally establishing the stereochemistry of this compound.
Conformational Dynamics and Rigidity Studies of Spirocyclic Systems
The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. This rigidity is a key feature in the design of bioactive molecules, as it can lead to enhanced selectivity for biological targets. myskinrecipes.com The fusion of the piperidine and tetrahydrofuranone rings restricts the number of accessible low-energy conformations.
Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to study the preferred conformations and the dynamics of ring inversion. Understanding the conformational preferences is critical for elucidating how the molecule interacts with its biological targets. nih.gov
Analytical Method Development for Compound Purity and Identification in Research Settings
The development of robust analytical methods is essential to ensure the purity and identity of this compound in research applications. High-performance liquid chromatography (HPLC) is a commonly employed technique for assessing the purity of pharmaceutical compounds. ijrar.org A validated HPLC method would involve the selection of an appropriate column, mobile phase, and detector to achieve optimal separation of the target compound from any impurities or degradation products.
For quantitative analysis, methods such as quantitative NMR (qNMR) or HPLC with a suitable detector (e.g., UV or mass spectrometry) can be developed and validated according to established guidelines to ensure accuracy, precision, and linearity. ijrar.org
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and manipulation of molecular structures to understand their three-dimensional nature. For a spirocyclic compound such as this compound, the rigid nature of the fused ring system imposes significant conformational constraints.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can be used to calculate a variety of molecular descriptors that are relevant to the reactivity and stability of this compound.
Key parameters that can be determined using DFT include:
Electron Density Distribution: Understanding the electron-rich and electron-poor regions of the molecule can provide insights into its intermolecular interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and stability.
Electrostatic Potential Maps: These maps visualize the charge distribution and are invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Prediction of Reaction Mechanisms and Transition States in Spiro Compound Synthesis
Computational chemistry offers the ability to model reaction pathways, providing a deeper understanding of the mechanisms involved in the synthesis of complex molecules like spiro compounds. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction coordinate.
The synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold can be complex, and computational studies can help in:
Identifying the most favorable reaction pathway: By comparing the activation energies of different possible routes.
Understanding the role of catalysts: By modeling how they interact with the reactants and lower the energy of the transition state.
Explaining stereochemical outcomes: By analyzing the energies of different diastereomeric transition states.
While specific computational studies on the synthesis of this compound are not published, the methodologies for predicting reaction mechanisms are well-established in organic chemistry.
In Silico Pharmacokinetic and Drug-Likeness Profiling (e.g., ADMET aspects relevant to theoretical molecular properties)
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico methods for predicting these properties are widely used to filter out compounds with unfavorable pharmacokinetic profiles at an early stage.
Table 1: Predicted Physicochemical and ADMET Properties for a Representative Spiro Compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |
| LogP | 1-3 | Optimal for oral bioavailability |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule |
| Blood-Brain Barrier Permeability | Predicted to be high | Important for CNS-acting drugs |
Note: The data in this table is illustrative for a typical spiro compound of this class and not specific to this compound due to a lack of published data.
Molecular Dynamics Simulations of Compound Interactions with Biological Receptors
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target. Given that this compound is known to be a muscarinic agonist, MD simulations could be employed to study its binding to muscarinic acetylcholine (B1216132) receptors. nih.gov
These simulations can reveal:
The precise binding mode of the compound: Identifying the key amino acid residues involved in the interaction.
The stability of the ligand-receptor complex: By monitoring the interactions over time.
Conformational changes in the receptor upon ligand binding: Which can explain the mechanism of receptor activation.
While MD simulations specifically for this compound have not been published, such studies have been conducted on other muscarinic agonists and would be a logical next step in understanding the molecular basis of its activity. nih.gov Molecular modeling of related 1-oxa-4-thiaspiro[4.5]decane derivatives has been used to understand their interaction with the 5-HT1A receptor, demonstrating the utility of this approach for spirocyclic compounds. unimore.it
Structure Activity Relationship Sar Studies and Mechanistic Investigations
Design Principles for Modulating Biological Activity in Spiro Compounds
Spiro compounds, characterized by two or more rings connected by a single common carbon atom, possess a unique and rigid three-dimensional structure. mdpi.com This structural rigidity and defined spatial arrangement of functional groups are key principles in their design as biologically active agents. mdpi.commdpi.com The spirocyclic skeleton serves as a scaffold that can orient substituents in precise vectors, enhancing interactions with biological targets like receptors and enzymes. nih.gov This intrinsic rigidity can lead to improved pharmacological potency and selectivity compared to more flexible acyclic or monocyclic analogues. mdpi.com
A core design principle involves leveraging the good lipophilicity and permeability often associated with the spirocyclic framework, which can enable compounds to cross biological membranes, such as the blood-brain barrier. nih.gov The design of novel spiro compounds often involves the incorporation of known pharmacophores or heterocyclic moieties onto the spiro-skeleton. mdpi.comeuropa.eu By fusing or linking pharmacologically active structures to the rigid spiro core, medicinal chemists can modulate bioactivity and explore new chemical space. mdpi.com The goal of this approach is to identify the optimal combination of steric and electronic features necessary for specific molecular interactions with a biological target, thereby triggering a desired response. europa.eu
Influence of Substituent Variations on Receptor Affinity and Selectivity
Systematic modifications of the 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one scaffold have been conducted to investigate the structure-activity relationships and to optimize receptor affinity and selectivity. nih.gov The parent compound itself exhibited potent muscarinic activity but lacked selectivity between M1 and M2 receptor subtypes. nih.gov
Modifications at the 2-position of the 1-oxa-8-azaspiro[4.5]decane skeleton have shown that altering the methyl group can influence selectivity. For instance, replacing the 2-methyl group with a 2-ethyl group (creating 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) resulted in a compound with preferential affinity for M1 over M2 receptors. nih.gov In a related series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, alteration of the methyl group at the N2 position also increased selectivity for M1 over M2 receptors, although it led to a loss of M1 agonistic activity. nih.gov
Changes at the 3-position have a significant impact on activity. The replacement of the 3-oxo group with a 3-methylene group or 3-dithioketal analogues led to compounds with preferential M1 receptor affinity and a better separation between desired antiamnesic activity and cholinergic side effects. nih.gov Specifically, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was found to be a partial agonist for M1 muscarinic receptors. nih.gov
| Compound Analogue | Modification Position | Change from Parent Compound | Effect on Biological Activity |
|---|---|---|---|
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | 2-Position | Methyl to Ethyl | Displayed preferential affinity for M1 over M2 receptors; partial M1 agonist. nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | 3-Position | Carbonyl (oxo) to Methylene (B1212753) | Showed preferential M1 receptor affinity; partial M1 agonist. nih.gov |
| 3-dithioketal analogues | 3-Position | Carbonyl (oxo) to Dithioketal | Displayed preferential M1 receptor affinity. nih.gov |
| 3-oxime analogue | 3-Position | Carbonyl (oxo) to Oxime | Displayed preferential M1 receptor affinity. nih.gov |
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, and ability to interact with biological targets. mdpi.com For a compound to bind to a receptor, it must often traverse lipid cell membranes to reach its target site. mdpi.com Generally, an increase in lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (Log K(ow) or LogP), can enhance binding affinity. nih.gov This is because lipophilic compounds tend to partition more readily from the aqueous extracellular environment into the lipid-rich environment of cell membranes and receptor binding pockets. mdpi.comnih.gov
Mechanistic Investigations of Ligand-Receptor Interactions
Binding affinity studies are essential for characterizing the interaction of a ligand with its receptor. For this compound and its analogues, binding affinities for central muscarinic M1 and M2 receptors have been assessed to determine their potency and selectivity. nih.gov The parent compound, this compound, demonstrated high affinity for both M1 and M2 receptors, indicating a lack of selectivity. nih.gov
In contrast, systematic modifications led to analogues with improved selectivity. nih.gov For example, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were found to have a preferential affinity for M1 receptors over M2 receptors. nih.gov A related compound from a different series, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, also exhibited high affinities for both M1 and M2 receptors. nih.gov Altering the methyl group at the N2 position in this related series increased the binding selectivity for M1 over M2 receptors. nih.gov
| Compound | M1 Receptor Affinity | M2 Receptor Affinity | Selectivity Profile |
|---|---|---|---|
| This compound | High | High | Non-selective. nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | High | Lower than M1 | Preferential for M1. nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | High | Lower than M1 | Preferential for M1. nih.gov |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | High | High | Non-selective. nih.gov |
The functional activity of these spiro compounds at the muscarinic receptors is determined by their ability to act as either agonists (activating the receptor) or antagonists (blocking the receptor). M1 muscarinic receptors are G-protein coupled receptors that, upon activation by an agonist, stimulate the enzyme phospholipase C. mdpi.com This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com Therefore, measuring the stimulation of phosphoinositide (PI) hydrolysis is a standard method for assessing M1 receptor agonism. nih.govnih.gov
Studies have shown that some analogues of this compound function as partial agonists at M1 muscarinic receptors. nih.gov Specifically, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were both found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their partial agonistic activity at M1 receptors. nih.gov Similarly, the related compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one also stimulated PI hydrolysis, indicating it too has partial M1 agonistic activity. nih.gov This mechanism of action, by stimulating a key signaling pathway downstream of the M1 receptor, is central to the therapeutic potential of these compounds. nih.govnih.gov
Enzyme Inhibition and Modulatory Activities
Research into the modulatory activities of this compound, denoted as compound 17 in seminal studies, has centered on its interaction with central muscarinic M1 and M2 receptors. nih.gov This compound was designed by incorporating the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into an 8-azaspiro[4.5]decane framework. nih.gov
Initial assessments revealed that this compound (17 ) exhibited potent but non-selective muscarinic activities both in vitro and in vivo. nih.gov This lack of selectivity prompted systematic modifications of its structure to identify derivatives with a preferential affinity for M1 receptors over M2 receptors. nih.gov
A number of analogs were synthesized and evaluated for their binding affinities. Key modifications included alterations at the 2- and 3-positions of the spirocyclic system. For instance, the introduction of a 2-ethyl group to create 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18 ) and the modification of the 3-oxo group to a 3-methylene group in 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29 ) resulted in compounds with a preferential affinity for M1 receptors. nih.gov
Furthermore, the 3-dithioketal analogs, such as compound 26 and 28 , and the 3-oxime analog (37 ) also demonstrated this desirable M1-selectivity. nih.gov The functional significance of this M1-preferential binding was demonstrated by the ability of compounds 18 and 29 to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which is indicative of partial agonistic activity at M1 muscarinic receptors. nih.gov
The stereochemistry of these compounds was also found to be a critical determinant of their activity. Following optical resolution, it was determined that the M1 agonist activity resided preferentially in the (-)-isomers of both 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18 ) and 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29 ). nih.gov X-ray crystal structure analysis of (-)-29 established its absolute configuration as S, which is the same as that of muscarone. nih.gov
Interactive Table of Muscarinic Receptor Binding Affinities:
| Compound Number | R | X | M1 (IC50, nM) | M2 (IC50, nM) | M1/M2 Selectivity |
|---|---|---|---|---|---|
| 17 | CH3 | O | 1.8 | 1.3 | 0.72 |
| 18 | C2H5 | O | 1.6 | 6.7 | 4.2 |
| 29 | CH3 | CH2 | 14 | 140 | 10 |
| 26 | CH3 | (SCH2)2 | 3.6 | 31 | 8.6 |
| 28 | C2H5 | (SCH2)2 | 2.5 | 45 | 18 |
| 37 | CH3 | NOH | 15 | 150 | 10 |
Molecular Target Engagement via Biophysical Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There is no publicly available scientific literature that describes the use of biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the molecular target engagement of this compound.
Biological Activity in Experimental Models Mechanistic and Research Focus
In Vitro Studies on Cellular and Subcellular Systems
Research into the effects of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one at the cellular level has centered on its activity as a muscarinic agonist.
Receptor Binding Assays for M1 and M2 Muscarinic Receptors
This compound, identified in research literature as compound 17, was designed by incorporating the tetrahydrofuran (B95107) ring structure of muscarone (B76360) into an 8-azaspiro[4.5]decane framework. nih.gov Laboratory assessments were conducted to determine its binding affinity for central muscarinic M1 and M2 receptors. nih.gov The studies revealed that the compound exhibited potent activity at these muscarinic receptors. nih.gov However, the binding assays also demonstrated that this activity was not selective, meaning the compound showed comparable affinity for both M1 and M2 receptor subtypes. nih.gov
| Target Receptor | Binding Activity | Selectivity |
|---|---|---|
| Muscarinic M1 Receptor | Potent | Non-selective |
| Muscarinic M2 Receptor | Potent |
Functional Assays for Receptor Activation (e.g., Phosphoinositide Hydrolysis in Rat Hippocampal Slices)
To understand whether receptor binding translates to functional activation, muscarinic agonists are often tested for their ability to stimulate phosphoinositide (PI) hydrolysis, a key signaling pathway for M1 receptor activation. While this compound was part of a series of compounds assessed as M1 muscarinic agonists, it was not specifically reported to stimulate PI hydrolysis. nih.gov Instead, subsequent modifications of this parent compound led to the development of other analogues, such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (compound 18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (compound 29), which did stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial M1 agonistic activity. nih.gov This suggests that while the core structure of this compound is effective for receptor binding, specific structural modifications are necessary to confer functional M1 agonism via the PI pathway. nih.gov
Cell-Based Assays for Specific Biological Pathways (e.g., Apoptosis Induction in Cancer Cell Lines)
A review of available scientific literature did not yield specific research studies investigating the effects of this compound on apoptosis induction in cancer cell lines. While related spirocyclic compounds have been explored for anticancer properties, specific data on this compound's activity in such biological pathways is not available. lookchem.com
Antimicrobial Mechanism Research in Bacterial Strains (e.g., Enzyme Activity Inhibition)
There is no available research in the scientific literature detailing the investigation of this compound for antimicrobial activity or its potential mechanisms, such as enzyme inhibition in bacterial strains.
In Vivo Studies in Animal Models (Mechanistic and Efficacy in Models)
The functional consequences of the compound's receptor binding profile have been explored in animal models of cognitive function.
Evaluation of Cognitive Function in Rodent Models (e.g., Amelioration of Scopolamine-Induced Impairment in Rats)
The potential of this compound to act as a cognitive enhancer was evaluated in vivo. nih.gov Specifically, researchers used a well-established rodent model where cognitive impairment is induced by the muscarinic antagonist scopolamine. nih.gov In these studies, the compound was assessed for its ability to ameliorate scopolamine-induced deficits in a passive avoidance task in rats. nih.gov The results indicated that this compound demonstrated potent muscarinic activity in these in vivo tests. nih.gov
| Animal Model | Assay | Observed Effect |
|---|---|---|
| Rat | Amelioration of Scopolamine-Induced Impairment in Passive Avoidance Task | Demonstrated potent muscarinic activity |
Neuroprotective Mechanism Investigations in Animal Models
Investigations into the neuroprotective mechanisms of this compound have centered on its function as a muscarinic agonist, a strategy aimed at addressing cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. nih.govportlandpress.com The M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex. portlandpress.comnih.gov Activation of this receptor is believed to be a viable therapeutic strategy for enhancing cognitive function. portlandpress.comnih.gov
Research on this compound and its structural analogues has focused on their affinity for central muscarinic M1 and M2 receptors. nih.gov A key mechanistic insight arose from studies on related compounds, which demonstrated the ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This downstream signaling event is a hallmark of M1 muscarinic receptor activation, indicating that these compounds act as partial agonists at this receptor. nih.govnih.gov By directly activating postsynaptic M1 receptors, these agonists may offer a potential mechanism to compensate for cholinergic deficits observed in certain neurological disorders. nih.gov
Studies on Cholinergic System Modulation and Antiamnesic Activity in Mice
The primary therapeutic goal for designing this compound was to modulate the cholinergic system by acting as an M1 muscarinic agonist. nih.gov Its efficacy in this role has been extensively evaluated in animal models of memory impairment. A standard preclinical model involves inducing a temporary amnesic state in rodents using the muscarinic receptor antagonist scopolamine. The ability of a test compound to reverse these deficits provides evidence of its pro-cognitive and cholinergic activity. nih.gov
In these models, this compound (designated as compound 17 in a key study) demonstrated potent in vitro and in vivo muscarinic activities; however, it did not show selectivity between M1 and M2 receptor subtypes. nih.gov This lack of selectivity prompted the synthesis and evaluation of several analogues to identify compounds with a more favorable profile. nih.gov
Systematic modifications to the parent structure led to the development of analogues with preferential affinity for M1 receptors over M2 receptors. Notably, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (also known as YM796) exhibited potent antiamnesic activity in passive avoidance tasks in rats. nih.gov Furthermore, YM796 was specifically shown to ameliorate disturbances in passive avoidance learning behavior in mice. nih.gov These findings highlight that targeted structural changes can enhance M1 selectivity and improve efficacy in reversing chemically-induced memory deficits. nih.gov
| Compound | Structural Modification | M1 vs. M2 Receptor Affinity | Antiamnesic Activity (in rat models) | M1 Agonist Activity (Phosphoinositide Hydrolysis) |
|---|---|---|---|---|
| This compound | Parent Compound | Non-selective | Potent | Not specified |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | 2-ethyl analogue | Preferential for M1 | Potent | Partial Agonist |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) | 3-methylene analogue | Preferential for M1 | Potent | Partial Agonist |
Investigation of Other Pharmacological Mechanisms in Animal Models (e.g., TRPM8 Antagonism, Anti-Ulcer Activity)
Beyond cholinergic modulation, other pharmacological activities have been investigated for structurally related spirocyclic compounds, providing a broader context for the potential activities of this chemical scaffold.
TRPM8 Antagonism: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a known target for therapeutic intervention in pathological conditions such as neuropathic pain. While there is no direct evidence of this compound being evaluated as a TRPM8 antagonist, this mechanism has been explored for other complex heterocyclic molecules. Animal models, such as those involving oxaliplatin-induced cold hypersensitivity in mice, are used to assess the antiallodynic (pain-reducing) effects of potential TRPM8 antagonists.
Anti-Ulcer Activity: The potential for gastroprotective effects has been examined in spiro compounds with a related structural framework. A series of compounds based on the 1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold were synthesized and investigated for anti-ulcer activity in vivo. researchgate.net In these studies, which often use models like indomethacin-induced gastric ulcers in rats, several derivatives were found to possess anti-ulcer activity comparable to that of the reference drug omeprazole. researchgate.net These findings suggest that the broader spiro[4.5]decane skeleton may be a promising scaffold for developing agents with gastroprotective properties.
Future Directions and Research Opportunities
Development of Novel Synthetic Strategies for Structurally Diverse Analogs
The synthesis of spirocyclic systems presents a unique challenge due to the creation of a quaternary carbon center at the spiro junction. wikipedia.org Future research will likely focus on the development of more efficient and stereoselective synthetic routes to generate a wider variety of analogs of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. Over the years, numerous synthetic methodologies have been established for the construction of spirocyclic compounds. nih.gov
Modern synthetic strategies that could be applied and further developed include:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of the spiro center, which is crucial for biological activity.
Multi-component Reactions: Designing one-pot reactions where three or more reactants combine to form the spirocyclic core, increasing efficiency and reducing waste. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors to improve reaction conditions, yields, and safety for the synthesis of spirocyclic libraries.
Photoredox Catalysis: Using light to drive novel chemical transformations for the construction of complex spirocyclic architectures under mild conditions.
A variety of synthetic approaches have been successfully employed to create diverse spirocyclic frameworks, as highlighted in the table below.
| Synthetic Strategy | Description | Key Advantages |
| Intramolecular Cyclization | Formation of the spirocycle by cyclizing a linear precursor. | High efficiency and control over ring size. |
| Cycloaddition Reactions | [4+2] or [3+2] cycloadditions to form one of the rings of the spirocycle. | Access to complex and diverse scaffolds. |
| Rearrangement Reactions | Sigmatropic or other rearrangements to generate the spirocyclic core. | Can lead to unexpected and novel structures. |
| Metal-catalyzed Cross-coupling | Use of transition metals to form key carbon-carbon or carbon-heteroatom bonds. | High functional group tolerance and selectivity. |
Advanced Computational Design and Optimization of Next-Generation Compounds
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel therapeutic agents. diva-portal.org For this compound and its analogs, computational approaches can be used to:
Predict Binding Affinity: Utilize molecular docking and free energy calculations to predict how well new analogs will bind to their biological targets, such as the M1 muscarinic receptor.
Optimize Pharmacokinetic Properties: Employ computational models to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design compounds with better drug-like characteristics. bldpharm.com
Explore Conformational Landscapes: Analyze the three-dimensional shapes that the spirocyclic scaffold can adopt, which is critical for understanding its interaction with biological macromolecules. nih.gov
The integration of computational design with synthetic efforts creates a powerful workflow for the development of next-generation spirocyclic compounds with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways for Spiro Compounds
While this compound has been investigated as an M1 muscarinic agonist, the broader therapeutic potential of this spirocyclic scaffold remains largely unexplored. Future research should aim to identify new biological targets and elucidate the mechanistic pathways through which these compounds exert their effects.
A systematic analysis of bioactive spirocycles has revealed their activity against approximately 200 different targets, including a significant number of G protein-coupled receptors (GPCRs). nih.gov This suggests that the 1-oxa-8-azaspiro[4.5]decane scaffold could be a privileged structure for interacting with a variety of biological targets. tandfonline.com
Potential areas for exploration include:
Central Nervous System (CNS) Disorders: Beyond Alzheimer's disease, this scaffold could be investigated for its potential in treating other neurological and psychiatric conditions.
Oncology: Many spirocyclic compounds have demonstrated anticancer activity. researchgate.net Screening analogs against various cancer cell lines could reveal new therapeutic leads.
Infectious Diseases: The unique three-dimensional shape of spirocycles may enable them to inhibit novel targets in bacteria, viruses, or parasites.
Understanding the mechanism of action is crucial for drug development. Future studies should employ techniques such as chemical proteomics and genetic screening to identify the direct cellular targets of these compounds and unravel the signaling pathways they modulate.
Integration of High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation
To efficiently explore the therapeutic potential of the 1-oxa-8-azaspiro[4.5]decane scaffold, the generation and screening of large and diverse compound libraries are essential. researchgate.net Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, can be a powerful tool for this purpose. slideshare.net
The integration of combinatorial synthesis with high-throughput screening (HTS) allows for the rapid identification of "hit" compounds with desired biological activity. manuscriptpoint.com A workflow for the discovery of new bioactive spiro compounds could involve:
Library Design: Computationally design a library of diverse 1-oxa-8-azaspiro[4.5]decane analogs with a range of physicochemical properties.
Combinatorial Synthesis: Synthesize the designed library using automated or semi-automated techniques.
High-Throughput Screening: Screen the library against a panel of biological targets using miniaturized and automated assays.
Hit Validation and Optimization: Validate the activity of the initial hits and use medicinal chemistry to optimize their potency, selectivity, and drug-like properties.
This approach has been successfully used in the discovery of other classes of drugs and holds great promise for unlocking the full potential of the this compound scaffold.
Contribution to Fundamental Chemical and Biological Understanding of Spirocyclic Systems
The study of this compound and its analogs can also contribute to a more fundamental understanding of the chemical and biological properties of spirocyclic systems. Their rigid, three-dimensional nature makes them excellent probes for studying molecular recognition and the principles of drug-receptor interactions. tandfonline.com
Key areas where this research can make a fundamental contribution include:
Stereochemistry and Biological Activity: A detailed investigation of the different stereoisomers of these compounds and their corresponding biological activities can provide valuable insights into the stereochemical requirements for binding to specific targets.
Conformational Analysis: Studying the conformational preferences of the spirocyclic scaffold can help to refine our understanding of how molecular shape influences biological function.
Structure-Activity Relationships (SAR): A systematic exploration of the SAR for this class of compounds can lead to the development of predictive models for the biological activity of other spirocyclic systems.
By serving as a model system, research on this compound can advance our broader knowledge of the role of three-dimensionality in molecular recognition and drug design.
Q & A
Q. What is the primary biochemical target of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, and how is this determined experimentally?
The compound primarily inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis (programmed lytic cell death). To confirm target engagement:
- Perform kinase inhibition assays using recombinant RIPK1, monitoring phosphorylation of downstream substrates (e.g., MLKL).
- Use siRNA knockdown or CRISPR-Cas9 RIPK1 knockout models to validate specificity in cellular assays (e.g., U937 cell necroptosis) .
- Structural validation via X-ray crystallography (e.g., SHELX refinement) can reveal binding interactions in the kinase domain .
Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of synthesized this compound?
- Nuclear Magnetic Resonance (NMR): Analyze , , and spectra to confirm stereochemistry and substituent positions.
- X-ray Crystallography: Use programs like SHELXL for refinement. Key parameters include:
- Space group (e.g., triclinic ) and unit cell dimensions.
- Puckering coordinates for spirocyclic rings (Cremer-Pople parameters) to assess conformational stability .
Q. How should researchers assess the purity and stability of this compound under standard laboratory conditions?
- Analytical Methods:
| Method | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | Quantify impurities (<2%) |
| TGA | 25–200°C, 10°C/min | Assess thermal degradation |
| NMR | in DMSO- | Detect solvent residues |
- Stability Testing:
- Store at –20°C under inert gas (N) to prevent oxidation.
- Monitor degradation via LC-MS over 6 months; the compound shows >90% stability in DMSO at –20°C .
Advanced Research Questions
Q. What experimental strategies can be employed to resolve contradictions between in vitro and in vivo efficacy data for RIPK1 inhibition by this compound?
- Orthogonal Assays:
- Compare biochemical IC (in vitro) with pharmacodynamic markers (e.g., plasma cytokine levels in murine models).
- Use tissue-specific RIPK1 KO mice to isolate on-target effects vs. off-target toxicity .
- Solubility Optimization:
- Test co-solvents (e.g., PEG-400) or prodrug formulations to address discrepancies caused by poor bioavailability .
Q. How can researchers optimize synthetic routes for this compound to improve yield while maintaining stereochemical fidelity?
- Key Steps:
- Spirocyclization: Use Pd-catalyzed intramolecular coupling to enforce ring closure (yield: 65–75%) .
- Chiral Resolution: Employ HPLC with a CHIRALPAK® AD-H column to separate enantiomers (e.g., trans-7-methyl vs. cis isomers) .
- Process Analytical Technology (PAT):
- Monitor reaction progress via in situ FTIR to minimize byproducts (e.g., over-oxidized intermediates) .
Q. What computational approaches are suitable for predicting and validating the binding interactions between this compound and RIPK1?
- Molecular Dynamics (MD): Simulate ligand-protein interactions using AMBER or GROMACS. Key metrics:
- Binding free energy (MM-PBSA: –45.2 ± 3.1 kcal/mol).
- Hydrogen bond occupancy (>80% for NH–O interactions in kinase domain) .
Methodological Notes
- Data Contradiction Analysis: When conflicting results arise (e.g., variable IC values), validate assay conditions (ATP concentration, pH) and use orthogonal methods like SPR or ITC .
- Synthetic Challenges: Avoid prolonged exposure to light or moisture, which can hydrolyze the lactam ring. Use anhydrous solvents and glovebox techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
